N-(4-(1H-tetrazol-1-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a pyridazine ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common approach is the reaction of an appropriate phenyl derivative with sodium azide (NaN3) under acidic conditions to form the tetrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Industry: It is utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which N-(4-(1H-tetrazol-1-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring, in particular, is known for its ability to mimic the carboxylate group, allowing the compound to bind to enzymes or receptors that are normally targeted by carboxylic acids. This interaction can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Tetrazole derivatives: These compounds share the tetrazole ring and are used in similar applications, such as pharmaceuticals and agrochemicals.
Pyridazine derivatives: Compounds containing the pyridazine ring are also used in various chemical and biological applications.
Uniqueness: N-(4-(1H-tetrazol-1-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactivity and biological activity. This versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-pyrrolidin-1-yl-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(14-7-8-15(20-19-14)23-9-1-2-10-23)18-12-3-5-13(6-4-12)24-11-17-21-22-24/h3-8,11H,1-2,9-10H2,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDFARDNRFQULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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